4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a complex process that involves several steps. A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported . Another method involves the use of trifluoromethyltrimethylsilane . Additionally, a method involving the reaction of benzotrichloride with SbF3 to form PhCF2Cl and PhCF3 has been reported .
Chemical Reactions Analysis
Trifluoromethylation reactions are widely used in the synthesis of various organic compounds. These reactions involve the introduction of a trifluoromethyl group into an organic compound .
Scientific Research Applications
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .
- The major use of TFMP derivatives is in the protection of crops from pests .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- It is expected that many novel applications of TFMP will be discovered in the future .
-
Synthesis of Fluazifop
-
Development of Antibacterial Agents
- A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields .
- These compounds are being developed as structurally innovative antibacterial agents to combat the escalating prevalence of antibiotic-resistant bacteria .
-
Suzuki–Miyaura Coupling
- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- It uses a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Boronic acids, which were first employed for SM coupling in 1981, continue to enjoy wide application .
- The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
-
Synthesis of Fluazifop
-
Development of Antibacterial Agents
- A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields .
- These compounds are being developed as structurally innovative antibacterial agents to combat the escalating prevalence of antibiotic-resistant bacteria .
-
Suzuki–Miyaura Coupling
- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- It uses a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Boronic acids, which were first employed for SM coupling in 1981, continue to enjoy wide application .
- The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
-
Synthesis of Fluazifop
-
Development of Antibacterial Agents
- A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields .
- These compounds are being developed as structurally innovative antibacterial agents to combat the escalating prevalence of antibiotic-resistant bacteria .
Safety And Hazards
The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRCLVVUOBMDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689584 | |
Record name | 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261964-03-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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